5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Catalog No.
S701572
CAS No.
849068-61-7
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic aci...

CAS Number

849068-61-7

Product Name

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)

InChI Key

AFVRLQXVTZZPGE-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Br

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of approximately 241.04 g/mol. This compound features a pyrrolo[2,3-b]pyridine core structure, which is characterized by a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position contributes to its unique chemical properties and reactivity. It is classified as an irritant and should be handled with care in laboratory settings .

Typical for compounds containing carboxylic acid and halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of a substituted pyrrolo[2,3-b]pyridine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Studies indicate that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in tumor growth. Additionally, its derivatives may show antimicrobial properties, making it a candidate for further pharmacological exploration .

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyridines and carboxylic acids, cyclization can be achieved through heating or catalysis.
  • Bromination: The introduction of the bromine atom can be accomplished using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
  • Functional Group Transformations: Subsequent reactions may involve modifications of functional groups to achieve the desired structure.

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid finds applications primarily in medicinal chemistry and drug development. Its derivatives are being explored for:

  • Anticancer Therapies: Targeting specific cancer cell pathways.
  • Antimicrobial Agents: Developing new antibiotics or antifungal compounds.
  • Chemical Probes: Utilized in biological research to study enzyme activities and cellular processes.

Research into the interactions of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with biological macromolecules has shown promising results. Interaction studies often focus on:

  • Protein Binding: Investigating how the compound binds to target proteins associated with disease pathways.
  • Receptor Interactions: Understanding its role as a ligand or inhibitor in biochemical pathways.

These studies provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-carbaldehyde757978-33-90.89
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone866545-96-20.84
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate1234616-83-10.75
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid171919-37-20.87
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid1171920-15-20.80

These compounds are characterized by variations in substituents or functional groups while maintaining the core pyrrolo[2,3-b]pyridine structure. The unique presence of the bromine atom and carboxylic acid group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid distinguishes it from these similar compounds, potentially influencing its biological activity and chemical reactivity.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types